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Introduction

IK-175 is a potent, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor
(AHR).[1]12][3][4][5][6] AHR is a ligand-activated transcription factor that plays a critical role in
regulating immune responses.[1][4][7] In the tumor microenvironment, the AHR pathway can be
activated by ligands such as kynurenine, an amino acid metabolite, leading to
immunosuppression and promoting tumor growth.[1][4][7] IK-175 is designed to block this
pathway, thereby restoring anti-tumor immunity.[5] Its high selectivity is a key attribute,
minimizing off-target effects and enhancing its therapeutic potential. This document provides a
detailed examination of the selectivity profile of IK-175 against a broad range of kinases and
other receptors.

Aryl Hydrocarbon Receptor (AHR) Signaling
Pathway

The AHR is a transcription factor that, upon binding to ligands like kynurenine, translocates
from the cytoplasm to the nucleus.[8] In the nucleus, it forms a heterodimer with the AHR
Nuclear Translocator (ARNT), which then binds to specific DNA sequences known as Dioxin
Response Elements (DRESs). This binding initiates the transcription of target genes, including
those that modulate immune cell activity, such as CYP1Al, CYP1B1, and AHRR.[9] This
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signaling cascade can lead to an immunosuppressive tumor microenvironment.[4] IK-175 acts

as a selective AHR antagonist, effectively blocking this process.[6][7][9]
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Caption: AHR signaling pathway and the inhibitory action of IK-175.

Selectivity Profile of IK-175

A comprehensive assessment of the selectivity of IK-175 was conducted to evaluate its
potential for off-target activities. The molecule was screened against large panels of kinases,
receptors, and enzymes.

Kinase Selectivity

IK-175 demonstrated a highly selective profile with minimal interaction with a wide array of
kinases.[4] The compound was screened at a high concentration to identify potential off-target
kinase interactions.

IK-175
Panel Type Number of Kinases . Result
Concentration

) ] Showed limited to no
Kinase Panel (Wild-

371 10 pmol/L significant inhibitory
Type)

activity.[9]

Receptor and Enzyme Selectivity

To further characterize its specificity, IK-175 was evaluated against a broad panel of non-kinase
receptors, transporters, and enzymes. The results underscore its high selectivity for AHR.
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PanellAssay Type

Number of Targets

IK-175
Concentration

Result

Receptor & Enzyme

Showed limited

87 1 pmol/L activity against the

Panel .

targets in the panel.[9]
Pregnane X Receptor 1 Concentration No agonistic activity
(PXR) Agonist Assay Response observed.[9]

Only minimal
Pregnane X Receptor inhibitory activity was
(PXR) Antagonist 1 > 3 umol/L detected at
Assay concentrations above

3 umol/L.[9]

Experimental Protocols

The selectivity of IK-175 was established using standardized, industry-accepted screening

platforms and experimental designs.

Kinase and Receptor Screening Workflow

A tiered approach was utilized to characterize the selectivity profile of IK-175. An initial broad
screening at a high concentration was performed to identify any potential off-target interactions.
This was followed by more detailed concentration-response assays for specific targets of

interest, such as the structurally related PXR.
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Caption: Experimental workflow for IK-175 selectivity profiling.

Detailed Methodologies

o Kinase Selectivity Screen: IK-175 was screened in duplicate at a concentration of 10 umol/L
against the Reaction Bio Kinase Panel of 371 wild-type kinases.[9] For a subset of these
kinases, IC50 values were determined using 10-dose, 3-fold serial dilutions starting from a
10 pumol/L concentration.[9] All kinase reactions were carried out at an ATP concentration of
10 pmol/L.[9]

o Receptor, Transporter, and Enzyme Selectivity Screen: The Eurofins Scientific Safety Screen
87 panel was used to assess the binding of IK-175 (at 1 umol/L, tested in duplicate) to a
wide range of targets.[9] This screen included 74 binding assays and 13 enzyme assays.[9]
The results were presented as the percent inhibition compared to control conditions.[9]
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o PXR Functional Assays: The potential for agonist and antagonist activity of IK-175 against
the Pregnane X Receptor (PXR), a receptor structurally similar to AHR, was assessed in
concentration-response functional assays conducted by Eurofins Scientific.[9]

Conclusion

The comprehensive screening data robustly demonstrate that IK-175 is a highly selective
inhibitor of the Aryl Hydrocarbon Receptor.[8][9] It exhibits minimal inhibitory activity against a
broad panel of 371 kinases and 87 other receptors, transporters, and enzymes.[4][9] This high
degree of selectivity minimizes the potential for off-target effects, contributing to a favorable
safety profile and reinforcing its potential as a targeted immunotherapy for various cancers.[10]
[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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